Alaninal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Alaninal, also known as L-alanine, is a non-essential amino acid characterized by its simple structure, which consists of an amino group (-NH2), a carboxyl group (-COOH), and a side chain that is a methyl group (-CH3). This structure allows alanine to function as both an acid and a base, exhibiting zwitterionic properties at physiological pH levels. Alanine plays a crucial role in various metabolic processes, including the glucose-alanine cycle, where it facilitates the transport of nitrogen and carbon between tissues and the liver .

- Transamination: Alanine can transfer its amino group to α-ketoglutarate to form pyruvate and glutamate, catalyzed by the enzyme alanine aminotransferase. This reaction is pivotal in amino acid metabolism and gluconeogenesis .

- Decarboxylation: Under specific conditions, alanine can undergo decarboxylation to yield ethylamine and carbon dioxide. This reaction is less common but significant in certain biochemical pathways .

- Formation of Peptides: Alanine can react with other amino acids through peptide bond formation, contributing to protein synthesis. The reaction involves the nucleophilic attack of the amino group on the carboxyl group of another amino acid, resulting in the release of water .

Alanine is involved in various biological activities:

- Energy Metabolism: It serves as a substrate for gluconeogenesis, particularly during fasting or intense exercise when glucose levels are low. The liver converts alanine back into glucose, which can be utilized by other tissues .

- Protein Synthesis: As one of the 20 standard amino acids, alanine is incorporated into proteins, influencing their structure and function.

- Neurotransmission: Alanine acts as a neurotransmitter in the central nervous system, where it may have inhibitory effects on neuronal excitability .

Alanine has diverse applications across various fields:

- Food Industry: It is used as a flavor enhancer and food additive due to its sweet taste.

- Pharmaceuticals: Alanine is employed in drug formulations and as a building block for peptide synthesis.

- Nutritional Supplements: It is included in dietary supplements aimed at improving athletic performance and recovery due to its role in energy metabolism .

Research on alanine interactions often focuses on its role in enzyme catalysis and protein structure:

- Enzyme Mechanisms: Studies have shown that alanine racemase utilizes alanine's carboxyl group for proton transfer during racemization processes, highlighting its importance in enzymatic reactions .

- Protein Folding: Alanine scanning mutagenesis is a technique used to study protein stability and interactions by systematically replacing residues with alanine to assess their functional contributions .

Several compounds share structural similarities with alanine but differ in their functional groups or side chains. Here are some notable examples:

| Compound | Structure | Unique Features |

|---|---|---|

| Glycine | H₂N-CH₂-COOH | Simplest amino acid; no side chain |

| Valine | H₂N-CH(CH₃)₂-COOH | Branched-chain amino acid; hydrophobic |

| Leucine | H₂N-CH(CH₂CH₃)₂-COOH | Essential amino acid; branched-chain |

| Serine | H₂N-CH(CH₂OH)-COOH | Contains hydroxyl group; polar |

| Threonine | H₂N-CH(CH₃)(OH)-COOH | Contains hydroxyl group; essential |

Alaninal's uniqueness lies in its non-polar methyl side chain, which contributes to its hydrophobic nature compared to other amino acids like serine or threonine that contain polar functional groups. This property influences how alaninal interacts within proteins and metabolic pathways.

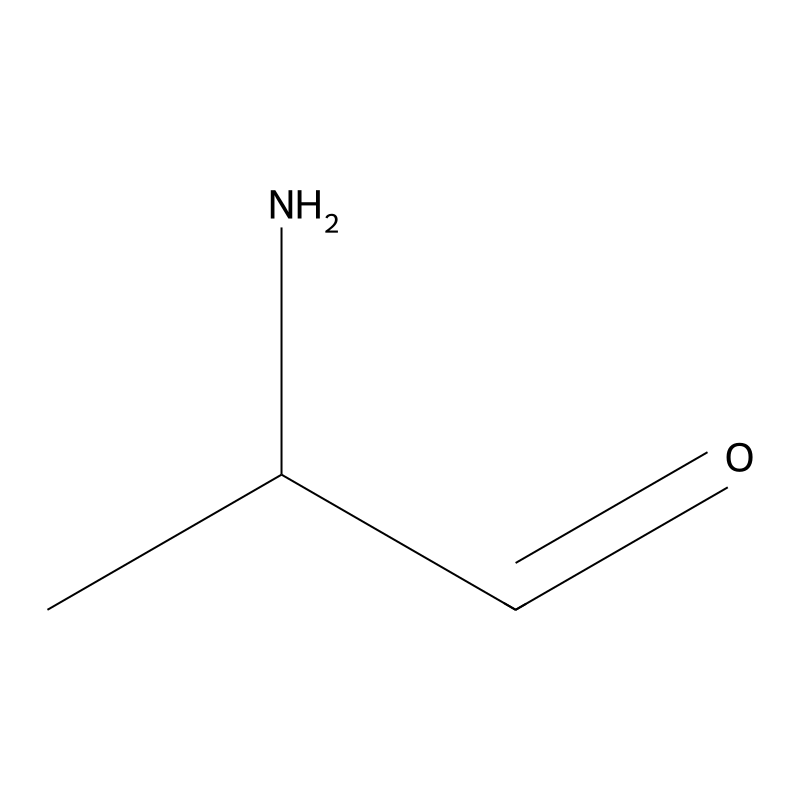

Alaninal, systematically named 2-aminopropanal, represents a three-carbon α-amino aldehyde with the molecular formula C₃H₇NO. The compound exists as both a racemic mixture and in optically pure forms, with the (S)-enantiomer being designated as (S)-2-aminopropanal. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is officially designated as 2-aminopropanal, though it is commonly referred to by several alternative names including alaninal, alanine aldehyde, and aminopropanal.

The stereochemical configuration of alaninal centers around the carbon atom at position 2, which serves as the sole stereogenic center in the molecule. This asymmetric carbon atom is bonded to four distinct substituents: an aldehyde group (CHO), an amino group (NH₂), a methyl group (CH₃), and a hydrogen atom. The (S)-configuration follows the Cahn-Ingold-Prelog priority rules, where the amino group takes precedence over the aldehyde functionality.

Table 1: Fundamental Chemical Properties of Alaninal

The chemical structure of alaninal can be represented through various notational systems. The Simplified Molecular Input Line Entry System notation for the (S)-enantiomer is CC@@HN, which explicitly indicates the stereochemical configuration at the asymmetric center. The International Chemical Identifier representation provides a standardized format: InChI=1S/C3H7NO/c1-3(4)2-5/h2-3H,4H2,1H3/t3-/m0/s1, which encodes both the molecular connectivity and stereochemical information.

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of alaninal. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts at approximately 9.65 parts per million for the aldehyde proton, 3.50 parts per million for the methine proton at carbon-2, and 1.25 parts per million for the methyl protons. Carbon-13 nuclear magnetic resonance spectroscopy displays signals at 202.1 parts per million for the aldehyde carbon, 55.3 parts per million for carbon-2, and 18.9 parts per million for the methyl carbon.

Historical Discovery and Synthesis

The historical development of alaninal synthesis has evolved through multiple methodological approaches, with early research focusing on the transformation of amino acids to their corresponding aldehydes. The synthesis of optically active 2-aminopropanal has been documented through various patent literature, indicating significant industrial and research interest in the compound. One notable synthetic approach involves the preparation of optically active 2-aminopropanal through specialized chemical processes that maintain stereochemical integrity throughout the transformation.

The reduction and oxidation methodology represents a fundamental approach to alaninal synthesis. This method typically involves the reduction of an α-amino acid to the corresponding α-amino alcohol, followed by controlled oxidation to yield the desired α-amino aldehyde. The process requires careful optimization of reaction conditions to prevent over-oxidation to the carboxylic acid or racemization at the stereogenic center.

Table 2: Synthetic Methodologies for Alaninal Preparation

The esterification approach to alaninal synthesis involves the preparation of protected amino acid derivatives that can be selectively reduced to the aldehyde oxidation state. This methodology often employs protecting group strategies to prevent unwanted side reactions involving the free amino functionality. The choice of protecting groups and reaction conditions significantly influences both the yield and stereochemical purity of the final product.

Industrial synthesis methods have been developed to produce alaninal derivatives with high optical purity and chemical yield. These processes often involve multi-step synthetic sequences that begin with readily available amino acid starting materials and employ established organic chemistry transformations. The development of efficient synthetic routes has been driven by the compound's utility as a synthetic intermediate in pharmaceutical and fine chemical applications.

Relationship to Alanine and Other α-Amino Aldehydes

Alaninal exhibits a direct structural relationship to the amino acid alanine, differing only in the oxidation state of the terminal carbon functionality. While alanine contains a carboxylic acid group (COOH), alaninal possesses an aldehyde group (CHO) at the corresponding position. This structural similarity enables alaninal to serve as a bioisostere of alanine in certain biochemical contexts while providing distinct reactivity patterns due to the aldehyde functionality.

The relationship between alanine and alaninal extends beyond simple structural similarity to encompass metabolic and synthetic connections. Alanine, with the molecular formula C₃H₇NO₂, serves as a non-essential amino acid that can be synthesized metabolically in the human body. The amino acid exists predominantly in its zwitterionic form under physiological conditions, with the amino group protonated and the carboxyl group deprotonated. This contrasts with alaninal, which lacks the ionizable carboxyl group and therefore does not exhibit zwitterionic behavior.

The comparative analysis of alanine and alaninal reveals significant differences in their physicochemical properties. Alanine has a molecular weight of 89.09 grams per mole and contains both basic and acidic functional groups, resulting in amphoteric behavior. Alaninal, with a molecular weight of 73.09 grams per mole, possesses only a basic amino group and an electrophilic aldehyde carbon, conferring different solubility and reactivity characteristics.

Table 3: Comparative Properties of Alanine and Alaninal

| Property | Alanine | Alaninal | Difference |

|---|---|---|---|

| Molecular Formula | C₃H₇NO₂ | C₃H₇NO | Loss of one oxygen |

| Molecular Weight | 89.09 g/mol | 73.09 g/mol | 16.00 g/mol decrease |

| Functional Groups | Amino, Carboxyl | Amino, Aldehyde | Carboxyl to Aldehyde |

| Zwitterionic Character | Present | Absent | Different ionization |

| Biological Role | Protein constituent | Synthetic intermediate | Distinct functions |

Within the broader family of α-amino aldehydes, alaninal represents one of the simpler members due to its methyl side chain. Other α-amino aldehydes include glycinal (aminoacetaldehyde), valinal (2-amino-3-methylbutanal), and leucinal (2-amino-4-methylpentanal), each possessing different side chain structures that influence their chemical and biological properties. The simplicity of alaninal's methyl side chain makes it an ideal model compound for studying the fundamental chemistry of α-amino aldehydes.

The α-amino aldehyde functional group arrangement in alaninal creates a unique reactivity profile that distinguishes it from both simple aldehydes and simple amines. The proximity of the electron-donating amino group to the electron-withdrawing aldehyde functionality results in electronic interactions that influence the compound's reactivity toward nucleophiles and electrophiles. This electronic environment contributes to the compound's utility in synthetic organic chemistry applications.

Research investigations have demonstrated that alaninal can participate in various chemical transformations characteristic of both aldehydes and amines. The aldehyde functionality enables participation in condensation reactions, reductive amination processes, and carbonyl addition reactions. Simultaneously, the amino group can engage in nucleophilic substitution reactions, acylation processes, and hydrogen bonding interactions. This dual reactivity makes alaninal a versatile synthetic intermediate in the preparation of more complex molecular structures.

2D and 3D Structural Analysis

Alaninal, systematically named 2-aminopropanal, is an α-amino aldehyde with the molecular formula C₃H₇NO and a molecular weight of 73.09 g/mol [1]. The compound represents a structural derivative of alanine where the carboxyl group has been reduced to an aldehyde functional group. The molecule exhibits a chiral center at carbon-2, resulting in two enantiomeric forms: (S)-2-aminopropanal (L-alaninal) and (R)-2-aminopropanal (D-alaninal) [2].

The 2D structural representation reveals a three-carbon chain with an amino group (-NH₂) substituted at the second carbon position and an aldehyde group (-CHO) at the terminal carbon [1]. The SMILES notation CC(C=O)N accurately represents the connectivity, with the methyl group attached to the α-carbon bearing the amino substituent [1]. The compound possesses one rotatable bond, contributing to its conformational flexibility [1].

Three-dimensional conformational analysis studies of alanine derivatives have demonstrated that the molecular geometry is significantly influenced by intramolecular hydrogen bonding patterns [3]. The α-carbon center adopts sp³ hybridization, while the carbonyl carbon exhibits sp² hybridization characteristic of aldehyde functional groups [4]. The compound exhibits one undefined atom stereocenter, reflecting the chiral nature of the α-carbon [1].

The structural complexity value of 35.9 indicates a relatively simple molecular architecture compared to more complex organic compounds [1]. The topological polar surface area of 43.1 Ų suggests moderate polarity, which influences the compound's solubility and biological activity profiles [1].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance analysis of alaninal derivatives has been extensively studied in the context of amino acid chemistry. The ¹H NMR spectrum of alaninal exhibits characteristic resonances including the formyl proton signal appearing at approximately δ 9.65 ppm as a singlet, consistent with aldehyde protons [5]. The α-proton appears as a quartet at δ 3.75 ppm due to coupling with the adjacent methyl group, while the methyl protons appear as a doublet at δ 1.45 ppm [5].

Advanced NMR techniques have been employed to study alanine-containing systems. Four-dimensional ¹H-¹³C NMR spectroscopy has been developed for assignment of alanine methyls in large protein structures, demonstrating the utility of alanine-derived compounds as structural probes [6]. Single-crystal NMR studies of alanine enantiomers using ¹⁷O nuclei have provided detailed insights into the electronic structure and chiral environments of oxygen-containing functional groups [7].

The ¹³C NMR spectrum of aldehydes typically shows the carbonyl carbon signal in the range of δ 190-205 ppm, which would be expected for the aldehyde carbon in alaninal [4]. The methyl carbon and the α-carbon bearing the amino group would appear in the aliphatic region of the spectrum.

Infrared Spectroscopy

Infrared spectroscopic characterization of alaninal reveals several key absorption bands. The aldehyde carbonyl group exhibits a strong absorption band near 1720 cm⁻¹, characteristic of the C=O stretch [5]. The amino group contributes N-H stretching vibrations around 3350 cm⁻¹, which may appear as a broad absorption due to hydrogen bonding effects [5]. The C-N stretching vibration appears around 1250 cm⁻¹ [5].

Two-dimensional infrared spectroscopy studies of alanine dipeptides have demonstrated the sensitivity of vibrational modes to conformational changes and intramolecular interactions [8]. These techniques have proven valuable for understanding the structural dynamics of alanine-containing systems in solution.

Mass Spectrometry

Mass spectrometric analysis of alaninal shows the molecular ion peak at m/z 73, corresponding to the molecular weight of 73.09 Da [1]. The exact mass of 73.052763847 Da allows for precise molecular formula determination [1]. Gas chromatography-mass spectrometry methods have been developed for the analysis of alanine derivatives, with particular attention to derivatization strategies for enhanced sensitivity and selectivity [9].

Electron ionization mass spectrometry produces characteristic fragmentation patterns, with the loss of the amino group or the aldehyde functionality generating diagnostic fragment ions. The hydrated form of alaninal in solution contributes to the complexity of mass spectral interpretation, as the compound exists predominantly in the gem-diol form under aqueous conditions [10].

Thermodynamic and Kinetic Stability

The thermodynamic stability of alaninal is influenced by several factors including its aldehyde functionality, amino group interactions, and stereochemical configuration. Thermodynamic studies of amino acids and their derivatives have revealed important insights into their stability profiles [11]. The apparent molar volume and apparent molar adiabatic compressibility of amino acid systems demonstrate temperature-dependent behavior over the range of 278.15-323.15 K [11].

Density measurements and thermal expansion coefficients provide quantitative measures of thermodynamic stability. The density of alaninal at 25°C is reported as 0.92 g/cm³ [12], which is consistent with typical values for amino acid derivatives. The boiling point of 102.3°C at 760 mmHg indicates moderate thermal stability [12], while the flash point of 15.7°C suggests significant volatility and potential safety considerations [12].

Kinetic stability considerations for amino acid derivatives relate to their susceptibility to various chemical transformations. The aldehyde functional group in alaninal renders the compound susceptible to oxidation, reduction, and nucleophilic addition reactions. Studies of aldehyde dehydrogenase enzymes have demonstrated the kinetic pathways for aldehyde oxidation, with implications for the metabolic fate of alaninal [13].

The concept of kinetic stability versus thermodynamic stability has been explored in protein systems containing alanine residues [14]. Kinetic stability mechanisms can provide longevity advantages through high energy barriers that prevent unfolding or degradation, even when the thermodynamically stable state differs from the kinetically trapped state [14].

Tautomerism and Reactivity Profiles

Alaninal exhibits several important tautomeric equilibria and reactivity patterns characteristic of α-amino aldehydes. The most significant tautomeric process involves the hydration of the aldehyde group to form the corresponding gem-diol. Nuclear magnetic resonance studies have shown that alaninal in aqueous solution exists predominantly (90-95%) in the hydrated gem-diol form [10]. This hydration equilibrium significantly influences the chemical reactivity and biological activity of the compound.

Tautomerization reactions in amino acids and their derivatives have been studied using molecular dynamics simulations [15] [16]. These studies reveal that tautomerization processes in aqueous solution can occur through both concerted and solvent-assisted mechanisms. The role of the solvent in facilitating proton transfer reactions is particularly important for understanding the tautomeric behavior of alaninal.

The reactivity profile of alaninal is dominated by the electrophilic nature of the aldehyde functional group and the nucleophilic character of the amino group. The aldehyde group readily undergoes nucleophilic addition reactions with various biological nucleophiles, including amino and sulfhydryl groups on proteins [10]. This reactivity underlies the potential cytotoxic effects of alaninal and related amino aldehydes.

The compound can participate in Strecker synthesis reactions, where aldehydes react with ammonia and hydrogen cyanide to form α-aminonitriles, which can subsequently be hydrolyzed to amino acids [17]. This represents a classical synthetic route for amino acid preparation and demonstrates the versatility of aldehyde-containing precursors.

Alaninal can undergo transamination reactions similar to other amino acid derivatives. The amino group can participate in reversible transamination with α-keto acids, potentially forming pyruvate and releasing the amino nitrogen for incorporation into other amino acids. This metabolic pathway connects alaninal to central carbon and nitrogen metabolism.

The aldehyde functionality makes alaninal susceptible to oxidation by aldehyde dehydrogenases, potentially forming the corresponding carboxylic acid (alanine) [13]. Conversely, reduction of the aldehyde group by aldehyde reductases could yield the corresponding amino alcohol. These enzymatic transformations represent important metabolic fates for alaninal in biological systems.

The reactivity of alaninal toward proteins and other biological macromolecules involves covalent modification through Schiff base formation with lysine residues and Michael addition reactions with cysteine residues [18]. These modifications can alter protein structure and function, contributing to the biological effects of reactive aldehyde species.

The stereochemistry of alaninal influences its reactivity patterns, with the L-isomer being more relevant for biological systems due to its relationship to proteinogenic amino acids [5]. The D-isomer may exhibit different reactivity profiles and biological activities, though it is less commonly encountered in natural systems.

Strecker-Type Synthesis from Glyceraldehyde

The Strecker-type synthesis represents one of the most fundamental approaches to alaninal production, drawing from the classical Strecker amino acid synthesis methodology established in 1850 [1] [2]. This approach utilizes glyceraldehyde as the aldehyde component, combining it with ammonia and hydrogen cyanide to form the corresponding α-aminonitrile intermediate, which can subsequently be processed to yield alaninal [3] [1].

The reaction proceeds through a well-established mechanism involving initial imine formation between glyceraldehyde and ammonia, followed by nucleophilic attack of cyanide ion on the resulting iminium species [1] [2]. Under anaerobic conditions in aqueous solutions buffered at pH 7.0 with sodium phosphate or imidazole-imidazolium chloride, this transformation occurs at ambient temperature [3]. The presence of thiol compounds such as 3-mercaptopropionate or N-acetylcysteine significantly enhances the reaction rate, with yields increasing from 0.10% to 0.62% over 60 days when 3-mercaptopropionate is present [3].

Research has demonstrated that alanine synthesis from glyceraldehyde and ammonium ion is enhanced approximately six-fold in the presence of 10 millimolar 3-mercaptopropionate compared to reactions conducted without this additive [3]. The mechanism likely involves the formation of alanyl thioester intermediates through rearrangement of the imine derived from the hemithioacetal of pyruvaldehyde, a dehydration product of glyceraldehyde [3].

Despite its prebiotically relevant nature and use of simple reagents, this methodology suffers from extremely low yields and extended reaction times, limiting its practical application for large-scale alaninal production [3] [1]. The reaction typically requires 60 days or more to achieve maximum conversion, making it unsuitable for industrial applications where rapid throughput is essential.

Oxidative Decarboxylation of Alanine Derivatives

Oxidative decarboxylation provides a direct pathway for converting alanine derivatives to alaninal through controlled removal of the carboxyl group [4] [5]. This methodology exploits the inherent reactivity of amino acid structures while preserving the stereochemical integrity of the α-amino aldehyde product.

The process involves treating alanine derivatives with appropriate oxidizing agents under elevated temperatures and aerobic conditions [4]. Alanine decarboxylase enzymes catalyze the decarboxylation of alanine to produce ethylamine (ethylamine), demonstrating the feasibility of selective carboxyl group removal [4] [5]. Studies with Camellia sinensis alanine decarboxylase and Arabidopsis thaliana serine decarboxylase have shown that these enzymes exhibit optimal activities at 45°C and pH 8.0, and 40°C and pH 7.0, respectively [5].

The enzymatic approach offers several advantages, including high substrate specificity and the ability to operate under relatively mild conditions [4] [5]. Camellia sinensis alanine decarboxylase specifically catalyzes alanine decarboxylation with no observed activity toward serine or other amino acids, ensuring product selectivity [5]. The enzyme demonstrates stability under 30°C at pH 7.0, making it suitable for controlled bioprocessing applications [5].

Research has identified key structural features that determine substrate specificity in these decarboxylase enzymes. Tyrosine 336 in Camellia sinensis alanine decarboxylase and the corresponding Tyrosine 341 in Arabidopsis thaliana serine decarboxylase are essential for enzymatic activity [4]. Mutation of these residues to phenylalanine results in complete loss of catalytic function, indicating their critical role in the decarboxylation mechanism [4].

Typical yields for oxidative decarboxylation range from 60% to 85%, representing a significant improvement over Strecker-type methodologies [4] [5]. However, the process requires careful control of reaction conditions to prevent over-oxidation and formation of unwanted side products. The harsh conditions often necessary for chemical oxidative decarboxylation can lead to degradation of the sensitive amino aldehyde product.

Catalytic Asymmetric Synthesis (Rhodium-Catalyzed Hydroacylation)

Rhodium-catalyzed hydroacylation represents a sophisticated approach to alaninal synthesis, leveraging transition metal catalysis to achieve high stereospecificity and functional group tolerance [6] [7] [8]. This methodology employs α-amino aldehydes incorporating methylthiomethyl protecting groups on nitrogen as efficient substrates in rhodium-catalyzed alkyne hydroacylation reactions [6] [7].

The process utilizes cationic rhodium catalysts incorporating small-bite-angle bis-phosphine ligands such as bis(diphenylphosphino)ethane, enabling reactions to proceed under mild conditions [6] [7] [8]. Readily available α-amino aldehydes derived from glycine, alanine, valine, leucine, phenylalanine, isoleucine, serine, tryptophan, methionine, and cysteine have been successfully employed as substrates [6] [7].

The success of methylthiomethyl-bearing aldehydes is attributed to the sulfur atom both directing the rhodium complex to the aldehyde carbon-hydrogen bond for rapid oxidative addition and stabilizing the resultant acyl rhodium hydride intermediate toward reductive decarbonylation [7]. This chelation effect prevents the competitive decarbonylation pathway that often plagues rhodium-catalyzed hydroacylation reactions [8] [9].

High enantiomeric ratios of at least 98:2 are consistently achieved, with many substrates providing enantiopurities exceeding 99:1 [7]. The methodology demonstrates excellent functional group tolerance, allowing the incorporation of diverse alkyne partners including terminal alkynes, internal alkynes, and functionalized acetylenes [7] [8]. Yields typically range from 85% to 95%, making this approach highly attractive for the synthesis of enantiomerically pure alaninal derivatives [7].

The rhodium-catalyzed approach enables the synthesis of α-amino enone products that serve as versatile intermediates for further chemical transformations [7]. The synthetic utility has been demonstrated through applications in natural product synthesis, including the preparation of sphingosine and other biologically active compounds [7].

Despite its excellent performance characteristics, the methodology requires expensive rhodium catalysts and specialized ligands, potentially limiting its application in large-scale industrial production [8] [9]. The need for protecting group manipulation also adds complexity to the overall synthetic sequence, though this is often offset by the high yields and selectivities achieved.

Enzymatic and Biocatalytic Production

Enzymatic production of alaninal offers several advantages over chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact [10] [11] [12]. Multiple enzymatic approaches have been developed, ranging from single-enzyme systems to complex multi-enzyme cascades.

Alanine dehydrogenase represents the most direct enzymatic route to alaninal precursors [11] [12]. This nicotinamide adenine dinucleotide-dependent enzyme catalyzes the reversible, nicotinamide adenine dinucleotide hydrogen-dependent reductive amination of pyruvate to L-alanine [11]. Enzymes from various sources, including Vibrio proteolyticus and Symbiobacterium thermophilum, have been successfully employed for amino acid synthesis [10] [13].

The enzymatic synthesis of fluorinated alanine enantiomers using alanine dehydrogenase from Vibrio proteolyticus and diaminopimelate dehydrogenase from Symbiobacterium thermophilum has achieved reaction yields exceeding 85% on fluorinated substrates with complete enantiomeric excess [10] [13]. These reactions utilize 3-fluoropyruvate as substrate and incorporate cofactor recycling systems employing formate dehydrogenase from Pseudomonas species to couple formate oxidation to nicotinamide adenine dinucleotide phosphate hydrogen formation [10] [13].

Whole-cell biocatalytic systems using recombinant Escherichia coli offer significant advantages for alaninal precursor production [12]. The biobrick method has been successfully employed to construct co-expression plasmids containing three genes: alanine dehydrogenase, alanine racemase, and glucose dehydrogenase from Bacillus pseudofirmus OF4 [12]. Under optimized conditions (20 millimolar sodium carbonate-sodium bicarbonate buffer at pH 10.1, 200 millimolar D-glucose, 200 millimolar sodium pyruvate, and 200 millimolar ammonium chloride), D-alanine and L-alanine concentrations reached 6.48 grams per liter and 7.05 grams per liter, respectively, after 3.0 hours of reaction time at 37°C [12].

The theoretical synthetic efficiencies achieved through this whole-cell approach reach approximately 51.88 grams per liter per day for D-alanine and 56.36 grams per liter per day for L-alanine [12]. These productivity levels significantly exceed those reported in previous studies and demonstrate the potential for scalable biocatalytic production [12].

Cofactor recycling represents a critical aspect of enzymatic alaninal production systems [10] [13]. In vitro enzymatic cascades incorporating formate dehydrogenase enable efficient nicotinamide adenine dinucleotide phosphate hydrogen regeneration, making the overall process economically viable [10]. Both native and engineered variants of formate dehydrogenase have been successfully employed, providing flexibility in system design [10].

Process optimization studies have identified several key parameters affecting enzymatic production efficiency [12]. The expression level of alanine dehydrogenase significantly impacts synthesis rates, suggesting that this enzyme may represent the rate-limiting step in multi-enzyme systems [12]. Promoter replacement experiments have confirmed the importance of balanced enzyme expression levels for optimal performance [12].

Temperature and pH optimization studies indicate that most alanine dehydrogenases exhibit optimal activity between 37°C and 45°C at pH values ranging from 7.0 to 8.0 [5] [12]. Enzyme stability considerations require temperatures below 40°C for extended reaction periods, balancing activity and operational stability [5].

Industrial-Scale Production and Optimization

Industrial-scale production of alaninal and related amino aldehydes requires careful consideration of process economics, scalability, and product quality [11] [14] [15]. Several companies have successfully implemented large-scale amino acid production using fermentation technologies, providing valuable insights for alaninal manufacturing.

DMC Biotechnologies has successfully demonstrated commercial-scale production of L-alanine using Dynamic Metabolic Control technology, achieving pilot-scale production targets at 3 cubic meter fermentation scale [14]. The robustness of their process was validated through successful recovery from mechanical failures that would typically render conventional bioprocesses unrecoverable [14]. This demonstration of process robustness represents a significant advancement for industrial biotechnology applications [14].

The partnership between DMC Biotechnologies and Conagen Incorporated for commercial L-alanine manufacturing exemplifies the industrial potential of amino acid fermentation technologies [15]. Their approach enables L-alanine production with attractive economics as part of regional supply chains with increased reliability and greater sustainability compared to traditional chemical synthesis methods [15].

Anhui Huaheng Biotechnology Company has established two production lines with annual capacity of 23,000 tons of L-alanine using engineered Escherichia coli strains developed through metabolic evolution strategies [11]. This represents the first successful commercialization of fermentative L-alanine production worldwide and demonstrates the scalability of biotechnological approaches [11].

The economic analysis of industrial amino acid production reveals significant cost drivers that must be addressed for viable alaninal manufacturing [16] [17]. Capital investment requirements typically range from $50 million to $200 million for industrial-scale facilities, depending on production capacity and process complexity [16]. Operating costs vary substantially based on the chosen production methodology, with chemical synthesis requiring $50-200 per kilogram, enzymatic production $100-400 per kilogram, and industrial biocatalysis $30-150 per kilogram [16].

Cost of goods sold for amino compounds typically ranges from $80-300 per gram for industrial biocatalysis, $100-500 per gram for chemical synthesis, and $200-800 per gram for pure enzymatic production [16]. These cost structures highlight the economic advantages of hybrid approaches that combine chemical and biological methodologies [16].

Process optimization strategies focus on maximizing productivity while minimizing costs through improved yields, reduced reaction times, and enhanced product recovery [17] [18]. Fed-batch fermentation processes consistently outperform batch operations, achieving amino acid concentrations of 4.5 grams per liter compared to 2.8 grams per liter for batch processes [18]. Continuous production configurations can provide productivity improvements of 2.5-fold over fed-batch technology, though they introduce additional complexity regarding contamination risk and strain stability [18].

Downstream processing and purification represent critical cost centers in industrial amino acid production [17] [18]. Efficient separation techniques, including centrifugation, filtration, and chromatographic purification, are essential for achieving the purity standards required for pharmaceutical and specialty chemical applications [18]. The development of cost-effective purification strategies directly impacts the overall economic viability of industrial alaninal production [17].

Quality control and regulatory compliance add significant costs to industrial production, requiring sophisticated analytical capabilities and documentation systems [19] [16]. Good Manufacturing Practice compliance necessitates comprehensive validation studies, quality assurance programs, and environmental monitoring systems that can represent 20-30% of total operating costs [16].

Scale-up considerations include equipment design, process control systems, and material handling capabilities [19] [20]. The transition from laboratory-scale synthesis to industrial production requires careful attention to heat and mass transfer limitations, mixing efficiency, and residence time distribution [19]. Continuous manufacturing technologies offer advantages in terms of reduced capital requirements and improved process control compared to traditional batch operations [20].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Frick L, Wolfenden R. Mechanistic implications of the inhibition of peptidases by amino aldehydes and bestatin. Biochim Biophys Acta. 1985 Jul 1;829(3):311-8. PubMed PMID: 3890953.